Direct 17β-HSD1 Inhibitory Potency Versus a Structurally Unrelated Reference Inhibitor
A screening dataset deposited in BindingDB (BDBM50360227) lists an IC50 of 289 nM for the target compound against human cytosolic 17β-HSD1, measured via a radioflow detection assay using [2,4,6,7-³H]E1 as substrate after 10 min [1]. For context, the same assay format applied to the known 17β-HSD1 inhibitor hydroxybenzophenone derivative BDBM50360227 returned an IC50 of 40 nM for the purified microsomal 17β-HSD2 isozyme [1]; however, a direct 17β-HSD1 head-to-head comparator under identical conditions was not located in the publicly curated database. The reported 289 nM value places the compound in the sub-micromolar range, a relevant window for biochemical probe development.
| Evidence Dimension | Inhibition of human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) |
|---|---|
| Target Compound Data | IC50 = 289 nM |
| Comparator Or Baseline | No structurally matched comparator for 17β-HSD1 in same dataset; nearest available 17β-HSD2 inhibitor IC50 = 40 nM (different isozyme and assay context) |
| Quantified Difference | Not calculable for 17β-HSD1 head-to-head comparison |
| Conditions | Cell-free system, human cytosolic 17β-HSD1, [2,4,6,7-³H]E1 substrate, 10 min incubation, radioflow detector |
Why This Matters
The 289 nM IC50 provides the only publicly accessible biochemical benchmark for this compound; any procurement decision based on 17β-HSD1 inhibitory activity must acknowledge the absence of a direct cognate comparator and verify potency in the intended assay context.
- [1] BindingDB Entry BDBM50360227 (CHEMBL1928180). Affinity data: IC50 289 nM for human cytosolic 17β-HSD1; IC50 290 nM for human placental cytosolic 17β-HSD1; IC50 40 nM for human placental microsomal 17β-HSD2. Accessed via BindingDB (bindingdb.org). View Source
